Lipophilicity Reduction vs. Non-Oxo Analog
The target compound exhibits an XLogP3 of −0.4, compared to +0.3 for the non‑oxo analog 7‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid (CID 24688453) [1][2]. This 0.7 log unit decrease indicates significantly higher hydrophilicity, which is associated with improved aqueous solubility and reduced non‑specific protein binding [3].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | −0.4 |
| Comparator Or Baseline | 7‑Methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid: XLogP3 = 0.3 |
| Quantified Difference | Δ = −0.7 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
A lower XLogP3 value predicts better solubility and potential for favorable oral absorption, a key criterion for selecting lead-like building blocks in early-stage drug discovery.
- [1] PubChem Compound Summary for CID 137004197, 5-Hydroxy-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/137004197 View Source
- [2] PubChem Compound Summary for CID 24688453, 7-Methylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/24688453 View Source
- [3] Lipinski, C. A. et al. Adv. Drug Deliv. Rev. 2001, 46, 3–26. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. View Source
